Home > Products > Screening Compounds P5148 > 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline
9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline -

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

Catalog Number: EVT-12666953
CAS Number:
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound belongs to the pyrazoloquinoxaline family, which has been extensively studied due to its diverse pharmacological properties, including anticancer and antimicrobial activities.

Source and Classification

This compound can be classified as a pyrazoloquinoxaline derivative, which is characterized by a fused ring system comprising both pyrazole and quinoxaline moieties. The synthesis of such compounds often involves the manipulation of precursors derived from simpler nitrogen-containing heterocycles. Research indicates that derivatives of pyrazoloquinoxaline have been synthesized for various biological evaluations, underscoring their importance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline typically involves multi-step reactions that may include cyclization processes. One common method is through the reaction of appropriate hydrazine derivatives with quinoxaline precursors.

  • Microwave-Assisted Synthesis: This technique has gained popularity due to its efficiency in reducing reaction times and improving yields. For instance, microwave irradiation can facilitate the cyclization of 2,3-diaminomaleonitrile with various aldehydes to yield intermediates that can be further transformed into pyrazoloquinoxaline derivatives .
  • Conventional Heating: Traditional methods involving refluxing in solvents such as ethanol or dioxane can also be employed, though they may require longer reaction times compared to microwave-assisted methods .

Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure and purity of the product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is C10H10N4C_{10}H_{10}N_4. The structure features a methyl group at the 9-position of the dihydropyrazole ring fused with a quinoxaline system.

  • Key Structural Features:
    • Pyrazole Ring: Contains two nitrogen atoms contributing to its basicity.
    • Quinoxaline Core: A bicyclic structure that enhances its aromatic character.

The compound's molecular geometry can be analyzed using X-ray crystallography or computational chemistry methods to predict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline can participate in various chemical reactions due to the presence of reactive functional groups within its structure:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in reactions with electrophilic reagents.
  • Cycloaddition Reactions: This compound may also engage in cycloaddition reactions with alkenes or alkynes under appropriate conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline often involves interaction with specific biological targets. For example:

  • Inhibition of Kinases: Some studies suggest that compounds in this class may inhibit certain kinases involved in cancer pathways, thus impeding tumor growth.
  • Antimicrobial Activity: The compound may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Understanding these mechanisms is essential for optimizing the design of new derivatives with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline include:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases due to the presence of nitrogen atoms.

These properties are critical when considering the compound's formulation for biological assays or potential therapeutic applications.

Applications

Scientific Uses

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline has several applications in scientific research:

  • Drug Development: As a lead compound for developing new anticancer agents or antibiotics.
  • Biological Assays: Utilized in screening assays to evaluate kinase inhibition or antimicrobial activity.
  • Chemical Probes: Serves as a tool for investigating biological pathways involving specific proteins or enzymes.

The ongoing research into this compound highlights its potential as a versatile scaffold for designing novel therapeutics targeting various diseases.

Introduction to Pyrazolo[3,4-b]quinoxaline Systems

Historical Development and Nomenclature Conventions

The pyrazoloquinoxaline scaffold emerged from early 20th-century heterocyclic chemistry research. While Michaelis reported precursor structures in 1911, Niementowski's 1928 work established the first definitive pyrazolo[3,4-b]quinoline framework through Friedländer condensation of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one [1] [2]. This foundational work paved the way for fused variants like pyrazolo[3,4-b]quinoxaline. The nomenclature "pyrazolo[3,4-b]quinoxaline" specifies the fusion pattern: the pyrazole ring (positions 3-4) bonds with the quinoxaline b-bond (positions 2-3), creating a tricyclic system. The "9-methyl-1,9a-dihydro" prefix indicates reduction at N9-C9a and methylation at N9, conferring non-aromatic character to the central ring [3] [7].

Table 1: Molecular Characteristics of 9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

PropertyValueDescription
Molecular FormulaC₁₀H₁₀N₄Derived from core C₉H₆N₄ + CH₄ (methyl/addition)
Molecular Weight186.22 g/molCalculated from formula
Ring SystemTricyclicPyrazole + dihydroquinoxaline fusion
Key Substituent PositionN9Methyl group attachment site
Reduction SitesN9-C9a bond1,9a-dihydro saturation

Significance in Heterocyclic Chemistry and Drug Discovery

This scaffold’s structural plasticity enables diverse pharmacological targeting. The electron-deficient quinoxaline moiety facilitates π-π stacking interactions with biological receptors, while the pyrazole ring offers hydrogen bonding capabilities. 9-Methyl-1,9a-dihydro derivatives exhibit enhanced conformational flexibility compared to fully aromatic analogs, allowing adaptation to enzyme binding pockets. Notably, pyrazolo[1,5-a]quinoxalin-4-ones demonstrate submicromolar monoamine oxidase (MAO) inhibition (IC₅₀ = 0.028 µM for MAO-A), highlighting the therapeutic potential of reduced quinoxaline systems [5]. In oncology, related pyrazolo[3,4-d]pyrimidines modulate Bcl-2 family proteins, inducing apoptosis via Bax/Bak activation [6]. The 9-methyl group in dihydro derivatives further influences pharmacokinetic properties by modulating lipophilicity and metabolic stability [8].

Table 2: Biological Activities of Pyrazoloquinoxaline Derivatives

Biological TargetActivityLead Compound StructurePotency (IC₅₀/EC₅₀)
Monoamine Oxidase A (MAO-A)InhibitionPyrazolo[1,5-a]quinoxalin-4-one acetamide0.028 µM
Bcl-2/Bcl-xLProtein-protein disruptionPyrrolo[2,3-d]pyrimidine-urea hybrids0.35 µM (A549 cells)
Tubulin polymerizationInhibition (antimitotic)7-Benzodioxole-substituted PPyQ0.84 µM
SRPK-1 kinaseAntiviral kinase inhibitionTricyclic quinoxaline derivativesNot reported

Positional Isomerism in Pyrazoloquinoxaline Derivatives

Positional isomerism critically governs the physicochemical and biological behavior of these fused systems. The [3,4-b] fusion in 9-methyl-1,9a-dihydropyrazoloquinoxaline differs from isomeric frameworks like pyrazolo[1,5-a]quinoxaline or pyrazolo[3,4-e]quinoxaline in three key aspects:

  • Electronic Distribution: The [3,4-b] fusion creates a conjugated system where C4 of pyrazole bonds with C9a of quinoxaline, localizing electron density at N1-C9a. Reduction at N9-C9a disrupts full conjugation, increasing nucleophilicity at N9 compared to aromatic isomers [3] [7].
  • Hydrogen Bonding Capacity: 1,9a-Dihydro derivatives retain a secondary amine (NH) at N9, enabling hydrogen bond donation absent in [1,5-a]-fused systems. The 9-methyl derivative sacrifices this donor capacity for enhanced lipophilicity [5] [8].
  • Biological Selectivity: Pyrazolo[3,4-d]pyrimidines ([3,4-d] fusion) inhibit tubulin polymerization (IC₅₀ = 0.89 µM) by binding at the colchicine site [6], while [1,5-a]-fused quinoxalines show MAO selectivity. This demonstrates how fusion geometry dictates target engagement.

The 9-methyl group in dihydro[3,4-b] derivatives introduces steric constraints near the quinoxaline N4, potentially interfering with kinase ATP-binding interactions where [3,4-d] isomers excel. This positional sensitivity necessitates precise structural characterization for drug design applications [4] [6].

Properties

Product Name

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

IUPAC Name

9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c1-14-9-5-3-2-4-7(9)12-8-6-11-13-10(8)14/h2-6,10,13H,1H3

InChI Key

JUCNZYSJEBTJNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC3=CC=CC=C31)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.